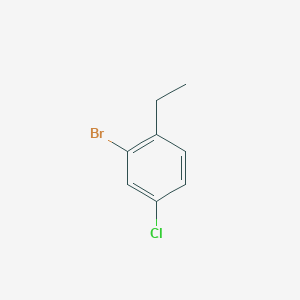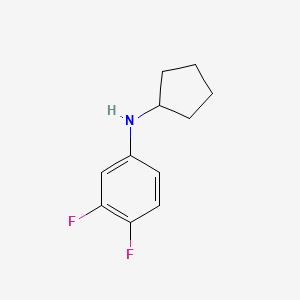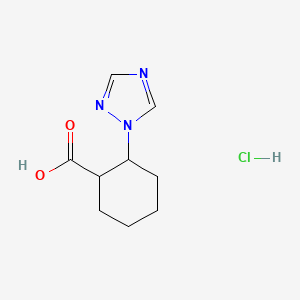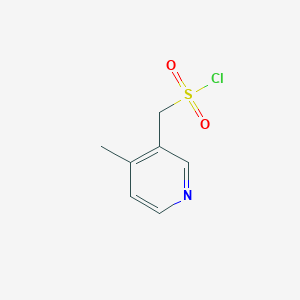![molecular formula C10H10N2O3 B13247873 2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13247873.png)
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group, a methyl group, and a prop-2-yn-1-yloxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group on the pyridine ring using reagents like potassium permanganate.
Substitution with the Prop-2-yn-1-yloxyamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with the prop-2-yn-1-yloxyamino group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The prop-2-yn-1-yloxyamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of new pyridine derivatives with different substituents replacing the prop-2-yn-1-yloxyamino group.
Scientific Research Applications
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers with high thermal stability.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxyamino group can form covalent bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The pyridine ring can also interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-aminopyridine-4-carboxylic acid: Similar structure but lacks the prop-2-yn-1-yloxy group.
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine: Similar structure but lacks the carboxylic acid group.
4-Carboxy-2-methylpyridine: Similar structure but lacks the prop-2-yn-1-yloxyamino group.
Uniqueness
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yloxyamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-methyl-6-(prop-2-ynoxyamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-3-4-15-12-9-6-8(10(13)14)5-7(2)11-9/h1,5-6H,4H2,2H3,(H,11,12)(H,13,14) |
InChI Key |
XTSIOYOVZAGTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)NOCC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Cyano(methyl)amino]propan-2-ol](/img/structure/B13247796.png)
![3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13247802.png)


![N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B13247822.png)
![N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247831.png)
![2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13247839.png)


![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13247848.png)

![N-[1-(4-iodophenyl)ethyl]cyclopentanamine](/img/structure/B13247863.png)
